S63845
Description
Role of Anti-Apoptotic Proteins in Oncogenesis and Disease Progression
Apoptosis, a fundamental process of programmed cell death, is crucial for maintaining tissue homeostasis, facilitating organismal development, and eliminating damaged or unwanted cells. frontiersin.org Dysregulation of this process is a significant contributor to the development and progression of various diseases, particularly cancer. frontiersin.orgnih.gov Cancer cells often acquire the ability to evade apoptosis, allowing them to survive, proliferate uncontrollably, and resist therapeutic interventions. nih.govcaptortherapeutics.comcellsignal.comthisisepigenetics.ca
Evasion of Apoptosis as a Hallmark of Cancer
Evasion of apoptosis is recognized as a core hallmark of cancer. nih.govcellsignal.comthisisepigenetics.caelsiegenetics.com This acquired capability allows malignant cells to bypass the natural cellular defense mechanisms that would typically trigger their demise in response to damage, stress, or aberrant growth signals. cellsignal.comthisisepigenetics.ca By circumventing apoptosis, cancer cells gain a significant survival advantage, contributing to tumor initiation, growth, and metastasis. nih.gov This evasion can occur through various mechanisms, including alterations in the expression or function of proteins that regulate the apoptotic pathways. cellsignal.com
The B-cell Lymphoma 2 (BCL-2) Family of Pro-Survival Proteins
The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of the intrinsic, or mitochondrial, apoptotic pathway. frontiersin.orgcancertreatmentjournal.combiomolther.orgthno.org This family comprises both anti-apoptotic (pro-survival) and pro-apoptotic members, whose dynamic interplay determines a cell's fate. frontiersin.orgthno.orgmdpi.com Anti-apoptotic members, such as BCL-2, BCL-XL, and MCL1, function by binding to and inhibiting the activity of pro-apoptotic proteins, thereby preventing the activation of the apoptotic cascade. frontiersin.orgcancertreatmentjournal.commdpi.com Pro-apoptotic members, including BAX and BAK, are the primary effectors of mitochondrial outer membrane permeabilization (MOMP), a key event leading to the release of cytochrome c and subsequent caspase activation, ultimately triggering apoptosis. cancertreatmentjournal.combiomolther.org The balance between these opposing forces dictates a cell's susceptibility to apoptotic stimuli. mdpi.comnih.gov
Myeloid Cell Leukemia 1 (MCL1) as a Critical Pro-Survival Factor
Myeloid Cell Leukemia 1 (MCL1) is an anti-apoptotic protein belonging to the BCL-2 family. frontiersin.orgcancertreatmentjournal.comdovepress.comresearchgate.netiiarjournals.orgnih.gov It plays a pivotal role in regulating mitochondrial homeostasis and preventing apoptotic cell death by binding to pro-apoptotic BCL-2 family members like BAX and BAK. frontiersin.orgcaptortherapeutics.comcancertreatmentjournal.comresearchgate.netbohrium.comnih.gov MCL1's anti-apoptotic function is essential for the survival of various cell types and maintaining cellular homeostasis. dovepress.comnih.govmdpi.com
Overexpression of MCL1 is a frequent occurrence in a wide range of human cancers, including both hematological malignancies and solid tumors. captortherapeutics.comdovepress.comiiarjournals.orgnih.govnih.govfrontiersin.orgnih.gov This includes, but is not limited to, multiple myeloma, acute myeloid leukemia (AML), lymphomas, breast cancer (particularly triple-negative breast cancer), lung cancer (especially non-small cell lung cancer), ovarian cancer, prostate cancer, gastric cancer, and pancreatic cancer. frontiersin.orgcaptortherapeutics.comcancertreatmentjournal.comnih.govdovepress.comiiarjournals.orgnih.govnih.gov Genetic changes leading to increased MCL1 protein levels are often observed in cancer cells. captortherapeutics.com High MCL1 expression has been significantly associated with poor prognosis in various cancer types. captortherapeutics.comdovepress.comresearchgate.netmdpi.comfrontiersin.orgnih.gov For instance, multiple myeloma patients with high MCL1 levels have shown shorter event-free survival. frontiersin.org In breast cancer, high MCL1 expression correlates with high tumor grade and poor prognosis. dovepress.com
Data on MCL1 Overexpression in Select Cancers:
| Cancer Type | Frequency of Elevated MCL1 Expression | Source |
| Hepatocellular Carcinoma | 51% of specimens | frontiersin.org |
| Breast Cancer | 36% of cases | captortherapeutics.comdovepress.com |
| Lung Cancer | 54% of cases | captortherapeutics.comdovepress.com |
| Multiple Myeloma | Frequent (e.g., 40% with gene gain) | frontiersin.orgnih.govfrontiersin.orgnih.gov |
| Acute Myeloid Leukemia (AML) | Frequent, especially at relapse | frontiersin.orgcaptortherapeutics.comnih.govaml-hub.com |
| Lymphoma | Frequent, correlates with high-grade | captortherapeutics.comnih.govnih.gov |
| Non-Small Cell Lung Cancer | Frequent | iiarjournals.orgnih.gov |
| Ovarian Cancer | Reported | dovepress.comnih.gov |
| Prostate Cancer | Reported | dovepress.comiiarjournals.orgnih.gov |
| Pancreatic Cancer | Reported | nih.goviiarjournals.orgnih.gov |
MCL1 overexpression is a significant mechanism by which cancer cells acquire resistance to various anti-cancer therapies, including conventional chemotherapy and targeted agents. frontiersin.orgcaptortherapeutics.comnih.govdovepress.comiiarjournals.orgnih.govfrontiersin.orgnih.govclevelandclinic.org Upregulation of MCL1 has been observed in cancer cells that develop resistance to BCL-2/BCL-xL inhibitors like ABT-737 and venetoclax (B612062). frontiersin.orgnih.gov For example, in AML patients treated with venetoclax, the selection for RAS-mutant clones mediated resistance through MCL1 upregulation, and inhibiting MCL1 resensitized these cells to venetoclax. frontiersin.org MCL1 overexpression is also linked to resistance to cisplatin (B142131), doxorubicin (B1662922), taxol, erlotinib, and cytarabine. dovepress.comnih.govfrontiersin.orgclevelandclinic.org Depleting MCL1 has been shown to reverse resistance to cisplatin and doxorubicin in osteosarcoma cell lines. frontiersin.org Furthermore, MCL1 can inhibit chemotherapy-induced senescence, contributing to resistance. frontiersin.org
Overexpression of MCL1 in Diverse Malignancies
Rationale for MCL1 Inhibition in Cancer Therapy
Given the critical role of MCL1 in promoting cancer cell survival and mediating therapeutic resistance, targeting MCL1 represents a compelling strategy for cancer therapy. captortherapeutics.comthno.orgdovepress.comresearchgate.netnih.govfrontiersin.orgresearchgate.netvernalis.com Inhibiting MCL1 aims to disrupt its interaction with pro-apoptotic proteins, thereby restoring the apoptotic pathway and inducing cancer cell death. frontiersin.orgcaptortherapeutics.comresearchgate.netbohrium.com This approach is particularly relevant in cancers where MCL1 is overexpressed and serves as a primary survival factor. captortherapeutics.comnih.gov The development of selective MCL1 inhibitors, such as S63845, that can effectively neutralize MCL1's anti-apoptotic function without significantly affecting other essential BCL-2 family members is a key area of research. researchgate.netbohrium.comaml-hub.comamegroups.org Targeting MCL1 can potentially overcome intrinsic or acquired resistance to other BCL-2 inhibitors and conventional chemotherapies. dovepress.comfrontiersin.orgnih.gov
This compound: A Potent and Selective MCL1 Inhibitor
This compound is a small molecule specifically designed to inhibit MCL1. researchgate.netbohrium.comaml-hub.comvernalis.com It functions as a BCL-2 homology 3 (BH3) mimetic, binding with high affinity to the BH3-binding groove of MCL1. researchgate.netbohrium.comvernalis.comamegroups.org This interaction blocks the ability of MCL1 to sequester pro-apoptotic proteins like BAX and BAK, thereby activating the mitochondrial apoptotic pathway and inducing cell death in MCL1-dependent cancer cells. researchgate.netbohrium.comaml-hub.comvernalis.comnih.gov
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting MCL1. researchgate.netbohrium.comaml-hub.comamegroups.org By binding to the BH3-binding groove of MCL1, this compound mimics the action of natural BH3-only proteins that initiate apoptosis. researchgate.netbohrium.comvernalis.comamegroups.org This binding displaces or prevents the interaction of MCL1 with pro-apoptotic proteins such as BAX and BAK. aml-hub.comamegroups.org The released pro-apoptotic proteins can then oligomerize and permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis. cancertreatmentjournal.comresearchgate.netbohrium.comaml-hub.comamegroups.orgnih.gov
This compound demonstrates high selectivity for MCL1, with significantly lower binding affinity to other anti-apoptotic BCL-2 family members like BCL-2 and BCL-XL. researchgate.netbohrium.comamegroups.org This selectivity is crucial for minimizing potential off-target effects and toxicity to healthy cells that may rely on other BCL-2 family proteins for survival. researchgate.netamegroups.org
Binding Affinities of this compound:
| Protein | Binding Affinity (Kd) | Method | Source |
| Human MCL1 | 0.19 nM | Fluorescence polarization (FP) / Surface plasmon resonance (SPR) | researchgate.netamegroups.org |
| Human BCL-2 | No discernible binding | FP / SPR | researchgate.netamegroups.org |
| Human BCL-XL | No discernible binding | FP / SPR | researchgate.netamegroups.org |
Compared to earlier MCL1 inhibitors like A-1210477, this compound has shown a substantially higher affinity for human MCL1. amegroups.org
Preclinical Efficacy in MCL1-Dependent Cancers
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various MCL1-dependent cancer models, both in vitro and in vivo. researchgate.netbohrium.comaml-hub.comnih.govbiorxiv.orgamegroups.cn
In Vitro Studies
In vitro studies using cancer cell lines have shown that this compound potently kills cells that are dependent on MCL1 for their survival. researchgate.netbohrium.comaml-hub.comamegroups.org This includes a range of hematological cancer cell lines, such as multiple myeloma, leukemia (including AML), and lymphoma cells, which have shown high sensitivity to this compound with low nanomolar IC50 values. researchgate.netbohrium.comaml-hub.comamegroups.org The cytotoxic effects of this compound in these cell lines are characterized by classical hallmarks of apoptosis and are dependent on BAX and BAK. researchgate.netamegroups.org
While many solid tumor cell lines are less sensitive to this compound as a single agent compared to hematological malignancies, some solid tumor-derived cell lines have shown moderate sensitivity. bohrium.com
In vitro Sensitivity of Cancer Cell Lines to this compound (Examples):
| Cancer Type | Sensitivity to this compound (IC50) | Source |
| Multiple Myeloma | < 1 µM, low nanomolar | researchgate.netbohrium.comamegroups.org |
| AML | < 1 µM, low nanomolar | researchgate.netbohrium.comamegroups.org |
| Lymphoma | < 1 µM, low nanomolar | researchgate.netbohrium.comamegroups.org |
| Solid Tumors | Variable, some moderately sensitive | researchgate.netbohrium.com |
This compound has also been shown to selectively induce apoptosis in AML patient samples compared to healthy donor hematopoietic stem cells. aml-hub.com
In Vivo Studies
In vivo studies using preclinical mouse models have further supported the efficacy of this compound. researchgate.netbohrium.comaml-hub.comnih.govbiorxiv.orgamegroups.cn this compound has demonstrated potent anti-tumor activity as a single agent in mouse models of various hematological malignancies, including multiple myeloma, AML, and lymphoma. researchgate.netbohrium.comaml-hub.comnih.govamegroups.cn For instance, in Eµ-Myc lymphoma mouse models, this compound treatment resulted in potent anti-cancer activity, with a significant proportion of mice showing effective disease control. amegroups.orgamegroups.cn this compound also reduced tumor volume in xenograft models of multiple myeloma and AML. amegroups.orgamegroups.cn
In solid tumor models, while this compound may be less effective as a monotherapy, preclinical studies have shown that combining this compound with other targeted therapies, such as HER2, EGFR, MEK, and RAF inhibitors, can enhance its cytotoxic effects and lead to potent anti-tumor activity. researchgate.netbohrium.comamegroups.org This suggests a potential role for this compound in combination therapies for solid tumors. researchgate.netbohrium.comamegroups.org
Preclinical in vivo Efficacy of this compound (Examples):
| Cancer Model | This compound Activity | Source |
| Eµ-Myc Lymphoma (Mouse) | Potent anti-cancer activity, disease control | amegroups.orgamegroups.cn |
| Multiple Myeloma Xenografts | Reduced tumor volume | amegroups.orgamegroups.cn |
| AML Xenografts | Reduced tumor volume | amegroups.orgamegroups.cn |
| Solid Tumor Models (Combinations) | Enhanced cytotoxic effects with targeted therapies | researchgate.netbohrium.comamegroups.org |
Studies using humanized MCL1 mouse models, which more accurately reflect the interaction of this compound with human MCL1, have also reinforced the potential for a therapeutic window for MCL1 inhibitors. biorxiv.orgashpublications.org
Overview of this compound as a Selective MCL1 Inhibitor
This compound is a potent and highly selective small molecule inhibitor specifically designed to target MCL1. bohrium.comresearchgate.netfrontiersin.org Developed through structure-guided drug discovery, this compound binds with high affinity to the BH3-binding groove of human MCL1. bohrium.comresearchgate.netnih.govfrontiersin.org This binding disrupts the interaction between MCL1 and pro-apoptotic proteins like BAX and BAK, leading to the activation of the mitochondrial apoptotic pathway and subsequent cancer cell death. bohrium.comresearchgate.netamegroups.orgnih.govfrontiersin.orgaml-hub.com
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly in those highly dependent on MCL1 for survival. bohrium.comresearchgate.netamegroups.orgcaptortherapeutics.comnih.govfrontiersin.orgaml-hub.com
Detailed Research Findings:
Binding Affinity and Selectivity: this compound exhibits high binding affinity for human MCL1. Studies using fluorescence polarization (FP) and surface plasmon resonance (SPR) have determined its binding constants, demonstrating significantly higher affinity for MCL1 compared to other anti-apoptotic BCL-2 family members like BCL-2 and BCL-XL. bohrium.comdovepress.comresearchgate.netfrontiersin.orgresearchgate.net
Table 1: Binding Affinities of this compound for Human BCL-2 Family Proteins
| Protein | Binding Affinity (nM) (FP Ki) | Binding Affinity (nM) (SPR Kd) |
| MCL1 | <1.2 dovepress.com | 0.19 dovepress.comfrontiersin.org |
| BCL-2 | >10,000 dovepress.com | Not appreciable bohrium.com |
| BCL-XL | >10,000 dovepress.com | Not appreciable bohrium.com |
This high selectivity is crucial for minimizing off-target effects and potential toxicity. bohrium.comdovepress.com
In vitro Efficacy: this compound has shown potent cytotoxic activity in a range of cancer-derived cell lines, particularly those identified as MCL1-dependent. bohrium.comresearchgate.netamegroups.org It has demonstrated low nanomolar IC50 values in many multiple myeloma, myeloid leukemia, and lymphoma cell lines. bohrium.comdovepress.comresearchgate.net Studies have confirmed that this compound-induced cell death is caspase-dependent and mediated through the BAX/BAK pathway. bohrium.comresearchgate.netamegroups.org
Table 2: Representative In vitro Cytotoxic Activity of this compound in MCL1-Dependent Cancer Cell Lines
| Cancer Type | Cell Line Example | IC50 (nM) |
| Multiple Myeloma | H929 | < 0.1 researchgate.net |
| AML | Various | Single-digit to two-digit nanomolar dovepress.com |
| Lymphoma | Various | < 1000 amegroups.org |
Compared to earlier MCL1 inhibitors like A-1210477, this compound has shown significantly higher potency in killing MCL1-dependent cells. amegroups.orgresearchgate.net
In vivo Efficacy: Preclinical in vivo studies using mouse models of various hematological malignancies and solid tumors have demonstrated the potent anti-tumor activity of this compound as a single agent. bohrium.comresearchgate.netamegroups.orgcaptortherapeutics.comnih.govfrontiersin.orgaml-hub.com In models of multiple myeloma, leukemia, and lymphoma, this compound treatment led to significant tumor growth inhibition and, in some cases, complete tumor regression. researchgate.netamegroups.orgfrontiersin.org Studies in humanized MCL1 mouse models have further supported the efficacy of this compound and provided insights into its therapeutic window. ashpublications.orgbiorxiv.org While this compound showed effectiveness as a monotherapy in MCL1-dependent hematological cancers, studies in solid tumor models suggested that combinations with other anti-cancer agents, such as kinase inhibitors, could enhance its efficacy. bohrium.comresearchgate.netamegroups.orgcaptortherapeutics.com Combinations of this compound with inhibitors of other anti-apoptotic proteins like BCL-2 (e.g., venetoclax) have also shown synergistic apoptotic effects in preclinical models of multiple myeloma and other B-cell malignancies, particularly in overcoming resistance mechanisms. frontiersin.orgmultiplemyelomahub.com
These detailed research findings highlight this compound as a promising selective MCL1 inhibitor with significant preclinical evidence supporting its potential therapeutic application in various cancers, particularly those exhibiting MCL1 dependence.
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H37ClF4N6O6S/c1-23-26(7-8-28(34(23)40)53-18-17-49-15-13-48(2)14-16-49)32-33-36(45-22-46-37(33)57-35(32)29-9-10-31(41)55-29)56-30(38(51)52)19-24-5-3-4-6-27(24)54-20-25-11-12-47-50(25)21-39(42,43)44/h3-12,22,30H,13-21H2,1-2H3,(H,51,52)/t30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHXVOCZBPADE-SSEXGKCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=CC=NN6CC(F)(F)F)C(=O)O)C7=CC=C(O7)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H37ClF4N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of S63845
Structural Basis of MCL1 Interaction and Specificity
S63845 functions by directly binding to the BH3-binding groove of MCL1, mimicking the interaction of pro-apoptotic BH3-only proteins. researchgate.netbohrium.comamegroups.org This interaction is characterized by high affinity and a notable degree of specificity for MCL1 over other anti-apoptotic BCL-2 family members. researchgate.netamegroups.orgselleckchem.com
Binding Affinity to the BH3-Binding Groove of MCL1
This compound demonstrates high binding affinity for human MCL1. Studies using fluorescence polarization (FP) and surface plasmon resonance (SPR) have reported a dissociation constant (Kd) of 0.19 nM for human MCL1. researchgate.netapexbt.comamegroups.orgselleckchem.com This high affinity underscores the potency of this compound as an MCL1 inhibitor. researchgate.netapexbt.com
Specificity Profile Against Other BCL-2 Family Members (BCL-2, BCL-XL)
A crucial aspect of this compound's pharmacological profile is its selectivity. Research indicates that this compound exhibits no discernible binding to other anti-apoptotic BCL-2 family members, such as BCL-2 and BCL-XL, at concentrations effective against MCL1. researchgate.netamegroups.orgselleckchem.com This specificity is vital for minimizing off-target effects and selectively targeting MCL1-dependent cells. researchgate.netamegroups.orgselleckchem.com
Comparative Affinity with Murine MCL1
It has been observed that this compound exhibits a lower affinity for murine MCL1 compared to human MCL1. amegroups.orgfrontiersin.orgbiorxiv.orgashpublications.org The affinity for human MCL1 is approximately 6-fold higher than for murine MCL1. amegroups.orgbiorxiv.orgashpublications.org This difference in affinity is an important consideration in the interpretation of preclinical studies conducted in mouse models. amegroups.orgbiorxiv.org
Here is a table summarizing the binding affinities:
| Protein | Species | Binding Affinity (Kd) | Method | Source |
| MCL1 | Human | 0.19 nM | FP, SPR | researchgate.netapexbt.comamegroups.orgselleckchem.com |
| BCL-2 | Human | No discernible binding | FP, SPR | researchgate.netamegroups.orgselleckchem.com |
| BCL-XL | Human | No discernible binding | FP, SPR | researchgate.netamegroups.orgselleckchem.com |
| MCL1 | Murine | Lower affinity (~6x less than human) | - | amegroups.orgbiorxiv.orgashpublications.org |
Mechanism of Apoptosis Induction by this compound
The primary mechanism by which this compound induces cell death is through the activation of the BAX/BAK-dependent mitochondrial apoptotic pathway. researchgate.netbohrium.comfrontiersin.orgbiorxiv.orgresearchgate.netjetir.orgcenmed.comnih.gov
Activation of BAX/BAK-Dependent Mitochondrial Apoptotic Pathway
This compound potently kills MCL1-dependent cancer cells by triggering the mitochondrial apoptotic pathway, which is dependent on the effector proteins BAX and BAK. researchgate.netbohrium.comapexbt.comfrontiersin.orgbiorxiv.orgresearchgate.netjetir.orgcenmed.comnih.govbiomolther.org This pathway is initiated when pro-apoptotic proteins, normally sequestered by anti-apoptotic proteins like MCL1, are released and can then activate BAX and BAK. frontiersin.orgbiomolther.orgrbct.de Activated BAX and BAK oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). biomolther.orgrbct.denih.govbiorxiv.org MOMP results in the release of cytochrome c and other factors from the mitochondria into the cytoplasm, culminating in caspase activation and the execution of apoptosis. apexbt.comresearchgate.netbiomolther.orgrbct.de Studies using BAX- and BAK-deficient cells have demonstrated resistance to this compound-induced killing, confirming the dependency on these effector proteins. researchgate.net
Disruption of Pro-Apoptotic Protein Binding to MCL1 (e.g., BAK, BAX)
This compound acts as a BH3 mimetic, competing with endogenous pro-apoptotic proteins, such as BAK and BAX, for binding to the BH3-binding groove of MCL1. apexbt.comamegroups.orgresearchgate.netaml-hub.com By binding to MCL1 with high affinity, this compound disrupts the interaction between MCL1 and these pro-apoptotic proteins. apexbt.comresearchgate.netaml-hub.com This displacement frees BAK and BAX, allowing them to translocate to the mitochondria and initiate the apoptotic cascade. apexbt.comresearchgate.netaml-hub.com Studies have shown that this compound treatment disrupts the binding of BAK and BAX to MCL1 in various cell lines. apexbt.comresearchgate.netaml-hub.com
Here is a summary of the mechanism:
| Step | Description |
| This compound binds to MCL1 | This compound binds with high affinity to the BH3-binding groove of MCL1. researchgate.netapexbt.comamegroups.orgselleckchem.com |
| Disruption of MCL1-Pro-apoptotic Binding | This compound displaces pro-apoptotic proteins (e.g., BAK, BAX) from MCL1. apexbt.comresearchgate.netaml-hub.com |
| Activation of BAX and BAK | Released BAK and BAX are free to oligomerize on the mitochondrial outer membrane. biomolther.orgrbct.denih.govbiorxiv.org |
| Mitochondrial Outer Membrane Permeabilization (MOMP) | Oligomerization of BAX and BAK leads to pore formation in the mitochondrial membrane. biomolther.orgrbct.denih.govbiorxiv.org |
| Release of Cytochrome c | Cytochrome c and other factors are released from the mitochondria into the cytoplasm. apexbt.comresearchgate.netbiomolther.orgrbct.de |
| Caspase Activation and Apoptosis | Released factors activate caspases, leading to the execution of programmed cell death. apexbt.comresearchgate.netbiomolther.orgrbct.de |
Caspase Activation and Mitochondrial Outer Membrane Permeabilisation
The primary mechanism by which this compound induces cell death in MCL1-dependent cancer cells is by activating the BAX/BAK-dependent mitochondrial apoptotic pathway. researchgate.netapexbt.combohrium.com Apoptosis, or programmed cell death, is often initiated by mitochondrial outer membrane permeabilisation (MOMP). nih.govbiorxiv.orgbiorxiv.orgnih.gov MOMP is a critical event that allows the release of proteins from the mitochondrial intermembrane space, such as cytochrome c, into the cytosol. nih.govbiorxiv.orgnih.gov The release of cytochrome c then triggers the activation of a cascade of caspase proteases, which are the executioners of apoptosis. nih.govbiorxiv.orgbiorxiv.org
This compound disrupts the binding of pro-apoptotic proteins BAX and BAK to MCL1. apexbt.commdpi.comaml-hub.com By inhibiting MCL1, this compound effectively frees BAX and BAK, allowing them to oligomerize on the mitochondrial outer membrane and induce MOMP. researchgate.netapexbt.combohrium.comamegroups.org This leads to the release of cytochrome c and subsequent caspase activation. apexbt.comnih.govresearchgate.net
Research has demonstrated that this compound induces caspase-dependent phosphatidyl-serine exposure, PARP cleavage, and cytochrome c release from mitochondria. apexbt.com In sensitive cutaneous T-cell lymphoma (CTCL) cell lines, this compound treatment resulted in significant apoptosis induction, loss of mitochondrial membrane potential, and caspase activation. mdpi.com Specifically, significant caspase-3 activation was observed, and processing of caspase-8 and caspase-9 was also seen, suggesting the activation of both extrinsic and intrinsic caspase pathways by this compound. mdpi.com
The induction of apoptosis by this compound is dependent on the presence of BAX and/or BAK. researchgate.net Studies using cells deficient in both BAX and BAK have shown resistance to this compound-induced killing, highlighting the essential role of these pro-apoptotic proteins in the mechanism of action of this compound. researchgate.netnih.govnih.gov
Furthermore, studies investigating the combination of this compound with other agents, such as ERK inhibitors, have also shown enhanced apoptosis accompanied by caspase activation, PARP cleavage, loss of mitochondrial membrane potential, and cytochrome c release. nih.govresearchgate.net This underscores the consistent mechanism of this compound in triggering the mitochondrial apoptotic pathway.
While this compound primarily targets MCL1, the sensitivity of cancer cells to this compound can be influenced by the expression levels of other anti-apoptotic BCL-2 family proteins. For instance, in CTCL cell lines, resistance to this compound correlated with the expression of BCL-w. mdpi.com
The following table summarizes some key findings regarding this compound's effects on caspase activation and MOMP:
| Cellular Event | Observation with this compound Treatment | Reference |
| Caspase Activation | Induction of caspase-dependent phosphatidyl-serine exposure | apexbt.com |
| PARP cleavage | apexbt.comnih.govresearchgate.net | |
| Significant caspase-3 activation | nih.govresearchgate.netmdpi.com | |
| Caspase-8 and caspase-9 processing in sensitive cell lines | mdpi.com | |
| Mitochondrial Outer Membrane Perm. | Cytochrome c release from mitochondria | apexbt.comnih.govresearchgate.net |
| Loss of mitochondrial membrane potential | nih.govresearchgate.netmdpi.com | |
| BAX/BAK Dependency | Killing of cancer cells is dependent on BAX and/or BAK | researchgate.netnih.govnih.gov |
| MCL1 Interaction | Disrupts binding of BAK and BAX to MCL1 | apexbt.commdpi.comaml-hub.com |
Preclinical Therapeutic Efficacy of S63845 As a Monotherapy
In Vitro Efficacy in Cancer Cell Lines
In vitro studies using diverse cancer cell lines have demonstrated the ability of S63845 to induce apoptosis, particularly in cell lines dependent on MCL-1 for survival. bohrium.comamegroups.orgresearchgate.net
Hematological Malignancies
This compound has shown significant preclinical activity against various hematological malignancies, including multiple myeloma, leukemia, and lymphoma, which often exhibit high levels of MCL-1. bohrium.comnih.govamegroups.orgresearchgate.net
This compound has demonstrated potent cytotoxic activity against multiple myeloma (MM) cell lines. In a panel of 25 MM cell lines, 17 were found to be highly sensitive to this compound, exhibiting IC50 values below 0.1 µM. researchgate.net Six lines were moderately sensitive (IC50 between 0.1 µM and 1 µM), and two were insensitive (IC50 above 1 µM). researchgate.net The sensitivity of MM cell lines to this compound has been reported to correlate inversely with the expression levels of BCL-XL, another anti-apoptotic protein. nih.govresearchgate.net MM cell lines with the t(4;14) translocation, often associated with poor prognosis and resistance to standard therapies, were found to be sensitive to this compound in preclinical studies. nih.gov
| Sensitivity Category | IC50 Range | Number of MM Cell Lines |
|---|---|---|
| Highly Sensitive | < 0.1 µM | 17 |
| Moderately Sensitive | 0.1 - 1 µM | 6 |
| Insensitive | > 1 µM | 2 |
This compound has shown activity across various leukemia and lymphoma cell lines. All eight tested acute myeloid leukemia (AML) cell lines were sensitive to this compound, with IC50 values ranging from 4 to 233 nM. researchgate.net In panels of lymphoma and chronic myeloid leukemia (CML) cell lines, this compound also exhibited cytotoxic effects. bohrium.comresearchgate.net Among 11 tested lymphoma and CML lines, five were highly sensitive (IC50 < 0.1 µM), three were moderately sensitive (0.1 µM < IC50 < 1 µM), and three were insensitive. researchgate.net Potent cytotoxic activity was also observed against c-MYC-driven human Burkitt lymphoma cell lines. researchgate.net Sensitivity to this compound in hematological cancer cell lines, including AML, lymphoma, and CML, has been inversely correlated with BCL-XL mRNA expression levels. researchgate.net
| Hematological Malignancy Type | Sensitivity to this compound (In Vitro) | Notes |
|---|---|---|
| Acute Myeloid Leukemia (AML) | All tested lines sensitive | IC50: 4-233 nM researchgate.net |
| Lymphoma | Sensitive and moderately sensitive lines observed | Includes potent activity in Burkitt lymphoma lines. researchgate.net |
| Chronic Myeloid Leukemia (CML) | Sensitive and moderately sensitive lines observed | Sensitivity correlated inversely with BCL-XL levels. researchgate.netresearchgate.net |
Evaluation of this compound in primary AML patient samples has indicated potential therapeutic applicability. In a study of 25 freshly derived AML patient samples, this compound demonstrated low-nanomolar LC50 values in 5 cases (20%). researchgate.net These results suggested a potential therapeutic window when compared to healthy CD34+ donor cells. amegroups.orgamegroups.cnresearchgate.net Some AML samples were selectively sensitive to this compound, while others were sensitive to venetoclax (B612062) (a BCL-2 inhibitor), highlighting the heterogeneity of MCL-1 and BCL-2 dependence in primary AML. amegroups.orgresearchgate.net A subset of primary AML samples, including some with adverse cytogenetic karyotypes, were sensitive to this compound in clonogenic assays. researchgate.net
Leukemia Cell Lines (e.g., Acute Myeloid Leukemia, Chronic Myeloid Leukemia, Lymphoma)
Solid Tumors
While often less sensitive to this compound monotherapy compared to hematological malignancies, some solid tumor cell lines have shown moderate sensitivity. bohrium.comamegroups.org
Lung Cancer Cell Lines
While many solid tumor cell lines have shown resistance to this compound as a monotherapy, some non-small cell lung cancer (NSCLC) cell lines have exhibited a modest response. dovepress.comfrontiersin.org Studies have indicated that this compound is effective in small cell lung cancer (SCLC) cell lines characterized by high MCL-1 and low BCL-XL expression. nih.govresearchgate.net this compound induced BAK-dependent apoptosis in these SCLC cell lines in vitro. nih.gov
Table 1: In Vitro Efficacy of this compound in Lung Cancer Cell Lines
| Cell Line Type | MCL-1 Expression | BCL-XL Expression | This compound Sensitivity | Reference |
| NSCLC | Not specified | Not specified | Modest response (few lines) | dovepress.comfrontiersin.org |
| SCLC | High | Low | Effective | nih.govresearchgate.net |
Melanoma Cell Lines
Similar to other solid tumors, most solid tumor-derived cell lines, including many melanoma cell lines, have shown low sensitivity to this compound as a single agent. frontiersin.orgmdpi.comresearchgate.net However, a minority of melanoma cell lines (approximately 14%) have demonstrated high sensitivity (IC50 < 1 µM) to this compound monotherapy in some panels. mdpi.comresearchgate.net Some drug-naïve melanoma cell lines, while relatively resistant to this compound alone, were found to be more primed for apoptosis. mdpi.com
Table 2: In Vitro Efficacy of this compound in Melanoma Cell Lines
| Cell Line Type | This compound Sensitivity (Monotherapy) | Percentage of Sensitive Lines | Reference |
| Melanoma | Low sensitivity (most lines) | Not universally effective | frontiersin.orgmdpi.comresearchgate.netnih.gov |
| Melanoma | High sensitivity (IC50 < 1 µM) | ~14% (in some panels) | mdpi.comresearchgate.net |
Cervical Cancer Cell Lines
In Vivo Efficacy in Xenograft and Genetically Engineered Mouse Models
This compound has shown potent anti-tumor activity in various in vivo preclinical models, particularly in hematological malignancies. bohrium.comresearchgate.netaml-hub.comfrontiersin.org
Hematological Malignancy Models (e.g., Eµ-Myc Lymphoma, Multiple Myeloma, AML Xenografts)
This compound has demonstrated potent anti-cancer activity in Eµ-Myc lymphoma mouse models, with studies reporting a significant percentage of mice being effectively cured of the disease with monotherapy. amegroups.orgamegroups.cn In multiple myeloma and AML cell line xenografts grown in mice, this compound reduced tumor volume. amegroups.orgamegroups.cn this compound has shown dose-dependent antitumour activity in human multiple myeloma xenografts, leading to complete regression in a high percentage of mice in some models at tested doses. dovepress.comresearchgate.net All AML cell lines tested were sensitive to this compound in vitro. bohrium.com this compound has also shown potent cytotoxic activity against human Burkitt lymphoma cell lines. researchgate.net Studies using humanized MCL-1 mice, which more accurately model human response due to this compound's higher affinity for human MCL-1, have also shown this compound to be tolerable and effective in Eµ-Myc lymphomas. biorxiv.orgashpublications.orgashpublications.org this compound has also shown activity in preclinical models of mantle cell lymphoma (MCL). researchgate.net
Table 3: In Vivo Efficacy of this compound in Hematological Malignancy Models (Monotherapy)
| Model Type | Cancer Type | Observed Efficacy | Key Findings | Reference |
| Mouse Model | Eµ-Myc Lymphoma | Potent anti-cancer activity | 70% of mice effectively cured (in one study) | amegroups.orgamegroups.cn |
| Xenograft Model | Multiple Myeloma | Reduced tumor volume, Dose-dependent antitumour activity | Complete regression in a high percentage of mice in some models | bohrium.comamegroups.orgdovepress.comamegroups.cnresearchgate.net |
| Xenograft Model | AML | Reduced tumor volume, Potent anti-tumor activity | Effective in AML cell line xenografts and patient-derived xenografts (PDXs) | bohrium.comamegroups.orgfrontiersin.orgamegroups.cnnih.govresearchgate.net |
| Mouse Model | Humanized Mcl-1; Eµ-Myc Lymphoma | Tolerable and effective | Long-term remission in a significant percentage of mice | biorxiv.orgashpublications.orgashpublications.org |
| Xenograft Model | Mantle Cell Lymphoma | Efficacious | MCL-1 inhibition proved effective | researchgate.net |
Solid Tumor Models (e.g., Lung Cancer)
While this compound has shown limited activity as a monotherapy in most solid tumors, its anti-tumor efficacy has been confirmed in an in vivo model of SCLC characterized by high MCL-1 and low BCL-XL expression. frontiersin.orgnih.gov
Table 4: In Vivo Efficacy of this compound in Solid Tumor Models (Monotherapy)
| Model Type | Cancer Type | Observed Efficacy | Key Findings | Reference |
| In Vivo Model | SCLC (high MCL1, low BCL-XL) | Anti-tumor efficacy confirmed | Induced BAK-dependent apoptosis | nih.gov |
Anti-Tumor Activity and Safety Margin Evaluation
This compound has demonstrated potent anti-tumor activity in MCL-1 dependent cancer cell lines and in vivo models. bohrium.comresearchgate.netaml-hub.com Mechanistic studies indicate it kills cancer cells by activating the BAX/BAK-dependent mitochondrial apoptotic pathway. bohrium.comaml-hub.com
Evaluation of the safety margin in preclinical studies is crucial to identify a safe starting dose in humans and potential target organs for toxicity. fda.goveuropa.eu While initial studies in normal mice at doses capable of tumor eradication showed no observable toxicity on healthy tissues, it is important to note that this compound has a lower affinity for murine MCL-1 compared to human MCL-1. amegroups.orgamegroups.cn This suggests the therapeutic window in patients might be smaller than indicated by studies in models using mouse MCL-1. amegroups.org Humanized MCL-1 mouse models, where mouse MCL-1 is replaced with human MCL-1, have been developed to more accurately assess the efficacy and tolerability of MCL-1 inhibitors like this compound. biorxiv.orgashpublications.orgashpublications.org In these humanized models, a therapeutic window for this compound has been established. biorxiv.orgashpublications.orgashpublications.org
Table 5: Preclinical Evaluation of Anti-Tumor Activity and Safety Margin
Intrinsic Resistance Pathways
Intrinsic resistance refers to pre-existing mechanisms within cancer cells that limit their sensitivity to this compound treatment from the outset.
Role of BCL2 Protein Expression in Buffering Pro-Apoptotic Proteins
High baseline expression levels of BCL2 can be a major determinant of intrinsic resistance to this compound. aacrjournals.org BCL2, another anti-apoptotic protein, can act as a buffer for pro-apoptotic proteins, such as BIM and BAK1, that are released from MCL1 upon this compound exposure. aacrjournals.orgnih.gov In cells with high BCL2 levels, these displaced pro-apoptotic proteins can be sequestered by BCL2, preventing them from initiating the apoptotic cascade. aacrjournals.org Studies have shown that the level of BCL2 expression is a key modulator of sensitivity or resistance to this compound in certain lymphomas. aacrjournals.org
MCL1-NOXA Complex Formation
The occupational status of MCL1 by different pro-apoptotic proteins can also influence intrinsic sensitivity to this compound. While MCL1-BIM or MCL1-BAK1 complexes can prime cells for this compound-mediated apoptosis, the formation of MCL1-NOXA complexes has been associated with this compound resistance. aacrjournals.org NOXA is a BH3-only protein that selectively binds to MCL1. aacrjournals.org In some this compound-resistant cell lines, MCL1 has been observed to be predominantly occupied by NOXA. aacrjournals.org This suggests that if MCL1 is already bound to NOXA, this compound may be less effective at displacing other pro-apoptotic proteins required for apoptosis initiation.
Compensatory Upregulation or Functional Shift to Other Anti-Apoptotic Proteins (e.g., BCL-2, BCL-XL)
Even in the absence of acquired resistance, cancer cells can exhibit intrinsic dependencies on other anti-apoptotic proteins, such as BCL-2 and BCL-XL. researchgate.netresearchgate.netnih.gov If MCL1 is inhibited by this compound, these other anti-apoptotic proteins can compensate by binding to and neutralizing the released pro-apoptotic proteins, thereby maintaining cell survival. nih.govhaematologica.orgonclive.com Research indicates that this compound treatment can induce a compensatory increase in BCL-2/BIM and BCL-XL/BIM complexes in some cell lines, suggesting a shift in dependence to these proteins as a mechanism of intrinsic or early resistance. nih.govhaematologica.org The baseline expression levels and the ratio of MCL1 to other anti-apoptotic proteins like BCL-XL can influence the intrinsic sensitivity to MCL1 inhibitors. onclive.commdpi.com
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that were initially sensitive to this compound but become resistant after prolonged exposure to the drug.
Upregulation of MCL1 and BCL-XL Expression
A common mechanism of acquired resistance to this compound is the upregulation of MCL1 and/or BCL-XL protein expression. aacrjournals.orgfrontiersin.org Studies in preclinical models of lymphoma and multiple myeloma have demonstrated that this compound-resistant cells often exhibit increased levels of MCL1 and BCL-XL. aacrjournals.orgashpublications.org This overexpression of anti-apoptotic proteins can overcome the inhibitory effect of this compound by providing alternative binding partners for pro-apoptotic proteins, effectively buffering the apoptotic signal. aacrjournals.orgashpublications.org
Data from studies investigating acquired resistance to this compound in diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma cell lines and patient-derived xenografts (PDX) showed upregulation of BCL-XL and MCL1 proteins in resistant models. aacrjournals.org
| Cell Line/PDX Model | Initial Sensitivity to this compound | Acquired Resistance Mechanism (Observed) |
| UPF4D | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| TMD8 | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| UPF9T | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| VFNB2 (PDX) | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| KMS12BM | Sensitive | Upregulation of MCL-1 and Bcl-2 ashpublications.org |
| OPM2 | Sensitive | Downregulation of proapoptotic proteins (BAK, BAX, BIM) ashpublications.org |
Note: This table is based on observed mechanisms in specific models and may not encompass all possibilities.
Genetic Alterations (e.g., Deletion of BAK)
Genetic alterations can also contribute to acquired resistance to this compound. Deletion or mutations in pro-apoptotic genes, such as BAK or BAX, can impair the ability of cells to undergo apoptosis even when anti-apoptotic proteins are inhibited. nih.govashpublications.org Studies using CRISPR-Cas9 technology in this compound-resistant breast cancer cells have identified the deletion of BAK as a potential mechanism conferring resistance. researchgate.net Similarly, acquired mutations or deletions in BAX have been observed in models of resistance to BH3-mimetics, including those targeting MCL1. ashpublications.orgnih.gov While BAX and BAK are both critical for the mitochondrial apoptotic pathway, the relative importance of their loss in conferring resistance to MCL1 inhibitors can vary depending on the cellular context. nih.gov
Table of Compounds and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 122197581 jetir.orgamericanelements.com |
| BCL2 | 6323 (for BCL2, gene) nih.gov, Note: Protein CID not directly found, but gene/related compounds are available. |
| MCL1 | 1799633-27-4 (related to this compound binding MCL1) genecards.org, Note: Protein CID not directly found, but gene/related compounds are available. |
| BCL-XL (BCL2L1) | 172395853 (related ligand) nih.gov, Note: Protein CID not directly found, but gene/related compounds are available. |
| NOXA (PMAIP1) | 8422 (for 2-Naphthoxyacetic acid, a compound with 'noxa' as synonym, likely not the protein) fishersci.cafishersci.cawikidata.org, Note: Protein CID not directly found. |
| BAK (BAK1) | Note: Protein CID not directly found. |
This compound is a highly specific small molecule inhibitor targeting Myeloid Cell Leukemia 1 (MCL1), an anti-apoptotic protein critical for the survival of various cancer cells. aacrjournals.orgjetir.org By inhibiting MCL1, this compound aims to disrupt its interactions with pro-apoptotic proteins, thereby triggering the intrinsic pathway of apoptosis. nih.govresearchgate.net Despite its preclinical efficacy, the emergence of resistance mechanisms poses a significant challenge to the successful application of this compound in cancer therapy. aacrjournals.org Resistance to this compound can be broadly classified into intrinsic (pre-existing) and acquired (developed during treatment) mechanisms.
Intrinsic Resistance Pathways
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that were initially responsive to this compound but lose sensitivity over time due to adaptive changes.
Upregulation of MCL1 and BCL-XL Expression
A prevalent mechanism of acquired resistance to this compound is the increased expression of MCL1 and/or BCL-XL. aacrjournals.orgfrontiersin.org Studies in various cancer models, including lymphoma and multiple myeloma, have shown that cells developing resistance to this compound often exhibit elevated levels of these anti-apoptotic proteins. aacrjournals.orgashpublications.org This upregulation provides an increased capacity to sequester pro-apoptotic proteins, thereby overcoming the inhibitory effect of this compound on MCL1 and allowing the cells to evade apoptosis. aacrjournals.orgashpublications.org
Research in diffuse large B-cell lymphoma and Burkitt lymphoma models demonstrated that acquired resistance to this compound was accompanied by the overexpression of MCL1 and BCL-XL in the majority of tested models. aacrjournals.org Similarly, studies in multiple myeloma cell lines that developed acquired resistance to this compound showed upregulation of MCL-1 and Bcl-2, or increased binding of Bcl-xL to BIM and BAK. ashpublications.org
Here is a summary of observed acquired resistance mechanisms in specific models:
| Cell Line/PDX Model | Initial Sensitivity to this compound | Acquired Resistance Mechanism (Observed) |
| UPF4D | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| TMD8 | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| UPF9T | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| VFNB2 (PDX) | Sensitive | Upregulation of BCL-XL and MCL1 aacrjournals.org |
| KMS12BM | Sensitive | Upregulation of MCL-1 and Bcl-2 ashpublications.org |
| OPM2 | Sensitive | Downregulation of proapoptotic proteins (BAK, BAX, BIM) ashpublications.org |
| HeLa Sres | Sensitive | Higher expression of Bcl-xL nih.gov |
Note: This table summarizes findings from specific studies and may not be exhaustive of all possible acquired resistance mechanisms.
Genetic Alterations (e.g., Deletion of BAK)
Genetic alterations can also mediate acquired resistance to this compound by impacting the apoptotic machinery. Deletions or mutations in genes encoding key pro-apoptotic proteins like BAK or BAX can render cells resistant to the induction of apoptosis despite MCL1 inhibition. nih.govashpublications.org Investigations into acquired resistance to this compound in breast cancer cell lines using CRISPR-Cas9 screening identified the deletion of BAK as a mechanism conferring resistance. researchgate.net Furthermore, acquired mutations or deletions in BAX have been reported in models of resistance to various BH3-mimetics, including those targeting MCL1, highlighting the importance of these effector proteins in overcoming resistance. ashpublications.orgnih.gov While both BAX and BAK are crucial for mitochondrial outer membrane permeabilization, the specific context of the cancer cell can influence which genetic alterations are selected for under the pressure of MCL1 inhibition. nih.gov
Molecular Signaling Pathways Conferring Resistance
Resistance to MCL-1 inhibitors like this compound can be conferred by the activation or dysregulation of various intracellular signaling pathways. These pathways can promote cancer cell survival by compensating for MCL-1 inhibition or by influencing the expression and activity of other BCL-2 family proteins.
Research indicates that signaling pathways such as the PI3K-AKT-mTOR and RAS-MEK-ERK pathways are implicated in resistance to therapies targeting BCL-2 family proteins, including MCL-1 inhibitors. researchgate.netthd.org.trfrontiersin.orgnih.gov For instance, elevated levels of MCL-1 and MEK were associated with increased sensitivity to a combination treatment of this compound and the MEK inhibitor trametinib (B1684009) in AML cells, suggesting a role for the MEK-ERK pathway in modulating sensitivity or resistance to this compound. researchgate.net Furthermore, activation of the ERK1/2 pathway has been shown to contribute to acquired resistance to venetoclax (B612062), another BCL-2 family inhibitor, highlighting the potential for crosstalk between these pathways and resistance to BH3 mimetics. researchgate.net
Another mechanism of resistance involves the occupational status of MCL-1 by pro-apoptotic proteins. In some this compound-resistant cell lines, MCL-1 was found to be predominantly occupied by NOXA, a BH3-only protein that selectively binds to MCL-1. aacrjournals.org This preferential binding of NOXA to MCL-1 may limit the ability of this compound to displace other pro-apoptotic proteins, such as BIM or BAK1, that are necessary to trigger apoptosis. aacrjournals.org
Microenvironment-Mediated Resistance
The tumor microenvironment plays a critical role in mediating resistance to various anti-cancer therapies, including targeted agents like this compound. Interactions between cancer cells and components of the microenvironment, such as stromal cells and secreted factors, can significantly impact the sensitivity of cancer cells to apoptotic induction.
In multiple myeloma (MM), the bone marrow microenvironment is known to confer resistance to BH3 mimetics targeting MCL-1 (this compound) and BCL-2 (venetoclax). nih.govnih.govmdpi.comcam.ac.ukmdpi.comresearchgate.net
Role of Mesenchymal Stromal Cells (MSCs) and Interleukin-6 (IL-6)
Mesenchymal stromal cells (MSCs), a key component of the bone marrow microenvironment, contribute to resistance to this compound in MM. nih.govnih.govmdpi.comcam.ac.ukmdpi.comresearchgate.net MSCs produce various factors, including Interleukin-6 (IL-6), which have been shown to modify the expression of anti-apoptotic proteins and their interactions with pro-apoptotic proteins like BIM in MM cells. nih.govnih.gov
IL-6 derived from bone marrow MSCs has been reported to shift the dependency of MM cells towards MCL-1. nih.gov This shift can be achieved primarily through the phosphorylation of the pro-apoptotic protein BIM, which alters its binding preference from BCL-2 or BCL-XL to MCL-1. nih.gov In some instances, IL-6 can also lead to the upregulation of MCL-1 expression through the activation of STAT-3 signaling. nih.gov These mechanisms collectively enhance the survival of MM cells in the presence of MCL-1 inhibition by this compound.
Dysregulation of MicroRNAs (e.g., miR-193b-3p, miR-21-5p)
Dysregulation of microRNAs (miRNAs) within the tumor microenvironment also contributes to resistance to this compound. MicroRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. genecards.orgnih.gov
Combination Therapy Strategies Employing S63845
Synergistic Effects with Other BH3 Mimetics
Targeting multiple anti-apoptotic proteins simultaneously has emerged as a promising strategy to induce robust apoptosis in cancer cells that rely on the intricate balance of pro- and anti-apoptotic BCL-2 family proteins for survival. Combinations of S63845 with inhibitors of other anti-apoptotic proteins, such as BCL-2, BCL-XL, and BCL-W, have demonstrated synergistic effects in various preclinical models.
Co-targeting MCL1 and BCL-2 (e.g., with Venetoclax)
The co-inhibition of MCL-1 and BCL-2 is a particularly compelling strategy, as many cancer cells exhibit dependency on both proteins. Venetoclax (B612062) is a selective BCL-2 inhibitor that has shown significant clinical activity in certain hematological malignancies, but resistance often emerges, frequently mediated by MCL-1 overexpression. Combining this compound with venetoclax aims to circumvent this resistance mechanism and enhance apoptotic induction.
Multiple myeloma (MM) cells often overexpress MCL-1, contributing to their survival and resistance to conventional therapies and venetoclax, particularly in patients without the t(11;14) translocation. Preclinical studies have demonstrated that the combination of this compound and venetoclax exhibits strong synergistic anti-myeloma activity. This combination has been shown to increase apoptosis and decrease cell viability in malignant plasma cells from MM patients in vitro and ex vivo. mdpi.commultiplemyelomahub.comashpublications.orgnih.gov
Studies using MM cell lines with varying sensitivities to this compound and venetoclax as single agents have shown that the combination significantly enhances apoptotic cell death. nih.gov Mechanistically, this combination simultaneously impairs the binding of MCL-1 and BCL-2 to the pro-apoptotic protein BIM, overcoming the compensatory upregulation of MCL-1 bound to BIM observed with venetoclax monotherapy. multiplemyelomahub.comashpublications.orgnih.govmdpi.com
In disseminated mouse models of MM, the combination of this compound and venetoclax has been shown to significantly delay tumor growth compared to single-agent treatments. mdpi.comashpublications.org Furthermore, the synergistic effect of this combination has been observed even in the presence of the bone marrow stromal microenvironment, which can otherwise mediate resistance to single-agent BH3 mimetics. ashpublications.orgmdpi.com
MCL1 is a critical survival molecule for most Burkitt lymphomas and a subset of BCL2-negative diffuse large B-cell lymphomas (DLBCLs). nih.govnih.gov While BCL2-negative lymphomas can be effectively targeted by single-agent this compound, BCL2 expression can serve as a buffer for pro-apoptotic proteins released upon MCL1 inhibition, leading to resistance to this compound monotherapy in BCL2-positive aggressive B-NHL. nih.govnih.govaacrjournals.org
Co-treatment with venetoclax has been shown to overcome this BCL2-mediated resistance to this compound and enhance the efficacy of MCL1 inhibitors in BCL2-positive aggressive B-NHL. nih.govnih.govaacrjournals.orguni-frankfurt.de In preclinical models, the combination of this compound and venetoclax demonstrated synthetic lethality in BCL2-positive patient-derived xenograft (PDX) models of aggressive B-NHL. nih.govnih.gov
Data from in vitro studies using DLBCL and Burkitt lymphoma cell lines, as well as in vivo studies with PDX models, support the notion that co-targeting MCL1 and BCL2 is a highly effective treatment strategy in subsets of aggressive B-NHL. nih.govnih.gov
Resistance to venetoclax is a significant challenge in the treatment of acute myeloid leukemia (AML), particularly in patients with FLT3-ITD mutations. MCL-1 overexpression is a key mechanism of resistance to venetoclax in AML. bohrium.com
The combination of this compound and venetoclax has demonstrated synergistic anti-cancer effects in AML cells in vitro and in xenograft mouse models. bohrium.comfrontiersin.orgresearchgate.netnih.gov Specifically, AML cells resistant to venetoclax have shown high sensitivity to MCL-1 inhibition by this compound. bohrium.com The combination strongly synergizes to induce apoptosis in AML cells, and this synergistic effect is maintained even in the context of the bone marrow microenvironment, which can otherwise mediate resistance to BCL2 inhibition. bohrium.com These findings suggest that combining MCL-1 inhibition with venetoclax can overcome venetoclax resistance in AML. bohrium.comfrontiersin.org
Efficacy in BCL2-Positive Aggressive B-NHL
Co-targeting MCL1 and BCL-2/BCL-XL/BCL-W (e.g., with ABT-263, ABT-737)
ABT-263 (Navitoclax) and ABT-737 are BH3 mimetics that target BCL-2, BCL-XL, and BCL-W. Combining this compound with these pan-BCL-2 inhibitors aims to broadly inhibit multiple anti-apoptotic proteins, thereby maximizing apoptotic induction.
Studies in various cancer models, including melanoma and AML, have investigated the combination of this compound with ABT-263 or ABT-737. mdpi.commdpi.comaacrjournals.orgnih.govnih.gov In melanoma cell lines, combinations of this compound with ABT-263 or ABT-737 have shown particularly high efficiency, leading to a significant decrease in cell viability and strong induction of apoptosis, even in cell lines with limited sensitivity to single agents. mdpi.com This suggests that simultaneously targeting MCL-1 and BCL-2/BCL-XL/BCL-W can effectively overcome apoptosis deficiency in melanoma. mdpi.com
In AML cell lines, combined treatment with this compound and ABT-737 has been shown to enhance apoptosis and induce differentiation. mdpi.comnih.gov This combination significantly increased the percentage of apoptotic cells and also promoted the expression of differentiation markers. mdpi.com
While combinations of this compound and ABT-263 have shown partial synergistic effects in some contexts, the efficacy can vary depending on the specific cancer type and the expression levels of different anti-apoptotic proteins. researchgate.netnih.gov
Co-targeting MCL1 and BCL-XL (e.g., with A-1331852)
Selective inhibition of BCL-XL in combination with MCL-1 inhibition is another strategy to target key anti-apoptotic dependencies. A-1331852 is a potent and selective inhibitor of BCL-XL.
Preclinical research has explored the combination of this compound with A-1331852 in various cancer models. In some contexts, co-targeting MCL1 and BCL-XL with this compound and A-1331852 has demonstrated synergistic anti-tumor effects, particularly in cancer cells that are dependent on both MCL-1 and BCL-XL for survival. researchgate.netamericanelements.comnih.gov
Studies in mantle cell lymphoma (MCL) cell lines have shown that combining this compound with BCL-XL-specific inhibitors like A-1331852 can enhance cytotoxic efficacy. researchgate.net This highlights the potential of targeting MCL-1 and BCL-XL simultaneously in cancers where both proteins play a significant role in survival.
Combinations with Conventional Chemotherapeutic Agents
Combining this compound with conventional chemotherapeutic agents is a strategy to address chemoresistance, which can be mediated by high MCL1 expression.
With Cisplatin (B142131) in Triple-Negative Breast Cancer
Studies have demonstrated that the MCL1 inhibitor this compound synergizes with cisplatin in a subset of triple-negative breast cancer (TNBC) cell lines. This combination has been shown to induce apoptosis and decrease proliferation. Increased MCL1 expression is a mechanism employed by TNBC to avoid cell death and can enable resistance to platinum-based chemotherapy like cisplatin. nih.govmdpi.com The combination of this compound and cisplatin effectively initiates TAp73 anti-tumor effects on cell cycle arrest and apoptosis. nih.govmdpi.com Research indicates that treating MDA-MB-468 cells with 100 nM cisplatin or 30 nM this compound for 24 hours induced variable increases in sub-G1 cell populations, indicative of apoptosis. mdpi.com The combination treatment with this compound and cisplatin induces the expression of cleaved caspase 3 (CC3) in TNBC cell lines, supporting the hypothesis of synergistic apoptosis induction. mdpi.com
Interactive Data Table: Apoptosis Induction in TNBC Cell Lines
| Cell Line | Treatment (Concentration) | Sub-G1 Population (% change) | Cleaved Caspase 3 Expression |
| MDA-MB-468 | Cisplatin (100 nM) | Variable increase | Induced |
| MDA-MB-468 | This compound (30 nM) | Variable increase | Induced |
| MDA-MB-468 | Cisplatin (100 nM) + this compound (30 nM) | Significant increase | Induced |
| HCC1143 | Cisplatin + this compound | Variable increase | Induced |
Combinations with Targeted Therapies
Combining this compound with targeted therapies aims to address resistance mechanisms or enhance the efficacy of the targeted agent by simultaneously inhibiting MCL1.
With FLT3 Tyrosine Kinase Inhibitors (e.g., Midostaurin (B1676583), AC220, Sorafenib) in FLT3-ITD AML
The combination of this compound with FLT3 inhibitors such as AC220 (quizartinib), sorafenib, and midostaurin has shown synergistic activity at nanomolar doses in preclinical in vitro models of FLT3-ITD AML, including cell lines resistant to venetoclax. ashpublications.orgresearchgate.net Upregulation of MCL1 is implicated in the resistance of AML to targeted therapies, including Bcl-2 inhibition, making MCL1 an attractive target for combinatorial approaches. ashpublications.orgresearchgate.net Co-treatment with this compound and midostaurin significantly increased apoptosis in FLT3-ITD cells, evidenced by caspase-3 activation and PARP cleavage within 6 hours of treatment. ashpublications.orgresearchgate.net Analysis using the Bliss independence model revealed a strong synergistic effect of the this compound/midostaurin combination in murine isogenic Ba/F3-FLT3-ITD cells and dual mutants, with minimal effect in Ba/F3-wt FLT3 cells. ashpublications.orgresearchgate.net This suggests that inhibiting FLT3-ITD may mechanistically contribute to the synergy. ashpublications.orgresearchgate.net Midostaurin monotherapy led to de-phosphorylation of FLT3-ITD and its downstream targets STAT5, AKT, and MAPK, which are known to upregulate MCL1 expression and stability. ashpublications.orgresearchgate.net These findings provide a rationale for targeting residual MCL1 with this compound to potentially achieve deeper therapeutic responses in FLT3-ITD AML. ashpublications.orgresearchgate.net Mechanistically, midostaurin increased the expression of the apoptosis activator BIM and blocked its phosphorylation, which is required for inhibitory sequestration by MCL1. ashpublications.orgresearchgate.net BIM shRNA knockdown cells and BAK knock-out cells showed reduced sensitivity to the midostaurin/S63845 combination. ashpublications.orgresearchgate.net Sorafenib and midostaurin have also been shown to reduce MCL-1 protein levels in FLT3-ITD+ cell lines. haematologica.org
Interactive Data Table: Synergistic Activity of this compound and FLT3 Inhibitors in FLT3-ITD AML Cells
| Combination | Cell Model | Synergistic Effect (Bliss Independence Model) | Increased Apoptosis (Caspase-3/PARP) | MCL1 Modulation by FLT3 Inhibitor |
| This compound + AC220 | Preclinical in vitro FLT3-ITD AML | Synergistic | Not specified in snippets | Not specified in snippets |
| This compound + Sorafenib | Preclinical in vitro FLT3-ITD AML | Synergistic | Not specified in snippets | Reduced MCL1 protein |
| This compound + Midostaurin | Preclinical in vitro FLT3-ITD AML, Ba/F3-FLT3-ITD | Strong Synergistic | Significant increase | Reduced MCL1 protein, Increased BIM |
Note: Specific quantitative synergy scores were not consistently available in the provided snippets.
With BCR-ABL1 Tyrosine Kinase Inhibitors (e.g., Imatinib (B729), Nilotinib, Dasatinib, Asciminib) in Chronic Myeloid Leukemia
Combining this compound with BCR-ABL1 tyrosine kinase inhibitors (TKIs) such as imatinib, nilotinib, dasatinib, or asciminib (B605619) has demonstrated strong synergistic anti-viability and proapoptotic effects on CML cell lines and CD34+ stem/progenitor cells isolated from untreated CML patients in the chronic phase. nih.govdiva-portal.orgresearchgate.net This synergistic proapoptotic effect is dependent on TKI-mediated BCR-ABL1 inhibition. nih.govdiva-portal.orgresearchgate.net The combination treatment markedly reduced colony formation of CML cells, but not normal hematopoietic stem/progenitor cells, compared to imatinib monotherapy. nih.govdiva-portal.orgresearchgate.net The proapoptotic effect of second-generation TKIs (nilotinib and dasatinib) and the allosteric ABL1 inhibitor asciminib was significantly enhanced by this compound treatment in K562 cells compared to TKI monotherapy. diva-portal.org Combining low nanomolar concentrations of this compound with asciminib exerted a nearly equally strong synergistic proapoptotic effect on both parental and T315I-mutated CML sublines, reflecting asciminib's retained inhibitory activity on the T315I mutation. diva-portal.org These results suggest that dual targeting of MCL1 and BCR-ABL1 activity could effectively eradicate residual CML cells while sparing normal hematopoietic stem/progenitors. nih.govdiva-portal.orgresearchgate.net
Interactive Data Table: Synergistic Effects of this compound and BCR-ABL1 TKIs in CML Cells
| Combination | Cell Model | Effect on Viability | Proapoptotic Effect | Effect on Colony Formation (CML cells) | Effect on Normal Hematopoietic Cells |
| This compound + Imatinib | CML cell lines, CD34+ CML cells | Synergistic | Strong synergistic | Markedly reduced | Minimally affected |
| This compound + Nilotinib | CML cell lines, CD34+ CML cells, K562 cells | Synergistic | Strong synergistic | Not specified in snippets | Minimally affected |
| This compound + Dasatinib | CML cell lines, CD34+ CML cells, K562 cells | Synergistic | Strong synergistic | Not specified in snippets | Minimally affected |
| This compound + Asciminib | CML cell lines, CD34+ CML cells, K562 cells, T315I mutant sublines | Synergistic | Strong synergistic | Markedly reduced | Minimally affected |
With MEK Inhibitors (e.g., Trametinib)
While the provided search results did not yield specific information on the combination of this compound with MEK inhibitors like trametinib (B1684009), the rationale for such a combination would likely involve targeting parallel survival pathways. MCL1 is an anti-apoptotic protein, and MEK inhibitors target the MAPK/ERK pathway, which can be involved in cell proliferation and survival. Inhibiting both pathways could potentially lead to enhanced anti-tumor effects.
With HER2 Inhibitors (e.g., Lapatinib (B449), Trastuzumab)
Preclinical studies have investigated the combination of the MCL-1 inhibitor this compound with HER2 inhibitors such as trastuzumab and lapatinib in HER2-amplified breast cancer models. This compound demonstrated synergistic activity when combined with either trastuzumab or lapatinib in these models. nih.gov This suggests a potential benefit in combining MCL-1 inhibition with HER2-targeted therapies for this breast cancer subtype.
Research using this compound-resistant cells and CRISPR-Cas9 technology identified the deletion of BAK and the upregulation of prosurvival proteins as potential mechanisms of resistance to this compound in breast cancer. nih.gov This finding highlights the importance of exploring combination strategies that can overcome these resistance pathways.
In some HER2-amplified breast cancer cell lines, the combination of this compound and lapatinib exhibited notable synergism, leading to robust cell death within a short timeframe. researchgate.net Further investigation revealed that this compound primarily disrupts the interaction between MCL-1 and BIM, but not the interactions between BIM and BCL-xL or BCL-2. researchgate.net
With BRAF Inhibitors (e.g., PLX4032)
With EGFR Inhibitors (e.g., Erlotinib)
Similarly to BRAF inhibitors, specific detailed research findings on the combination of this compound with the EGFR inhibitor Erlotinib were not extensively found in the provided search results. Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in various cancers, including non-small cell lung cancer wikipedia.orgguidetopharmacology.orgnih.gov. While both this compound and Erlotinib are investigated in cancer therapy, evidence of their combined application was not a primary focus of the search results.
With BMI1 Inhibitors (e.g., PTC596)
Preclinical studies have explored the combination of the BMI1 inhibitor PTC596 (Unesbulin) with the MCL1 inhibitor this compound in the context of acute myeloid leukemia (AML). scientificarchives.comnih.govbohrium.com AML cell lines showed variable susceptibility to PTC596 and to combination treatments involving PTC596 and this compound. nih.gov
Susceptibility of patient samples to the combination of PTC596 and this compound was significant for a majority of adverse risk primary and secondary AML samples, showing minimal efficacy in favorable risk AML. nih.gov The efficacy of this combination correlated significantly with the CD34 positivity of the samples. nih.gov Biomarkers for response to PTC596 combination treatments, including with this compound, were identified as BMI1 and MN1 gene expression, and MCL1 and MEK1 protein levels. nih.gov
A study suggested that the combination of PTC596 and this compound may be an effective treatment for CD34+ adverse risk AML with elevated MN1 gene expression and MCL1 protein levels. nih.gov
With HSP90 Inhibitors (e.g., PU-H71)
The combination of the HSP90 inhibitor PU-H71 and the MCL1 inhibitor this compound has been investigated as a potential therapeutic strategy, particularly in acute myeloid leukemia (AML). researchgate.netresearchgate.netnih.govlarvol.com Targeting HSP90 and anti-apoptotic proteins like MCL1 is considered a promising approach in AML treatment. researchgate.netresearchgate.netnih.gov
PU-H71 and combination treatments with this compound were shown to induce cell cycle arrest and apoptosis in susceptible AML cell lines and primary AML samples. researchgate.netnih.gov A majority of primary AML samples were responsive to PU-H71 in combination with BH3 mimetics, which include MCL1 inhibitors like this compound. researchgate.netnih.gov
Elevated susceptibility to the combination of PU-H71 and this compound was associated with FLT3-mutated AML with less than 20% CD34 positivity. researchgate.netnih.gov This combination may be a candidate treatment for FLT3-mutated AML with moderate CD34 positivity. researchgate.netnih.gov
The following table summarizes some of the research findings on the combination therapies involving this compound:
| Combination Therapy | Cancer Type Investigated | Key Findings | Relevant Citations |
| This compound + Lapatinib/Trastuzumab | HER2-amplified Breast Cancer | Synergistic activity; Potential to overcome resistance mechanisms; Robust cell death observed in some cell lines. | nih.govresearchgate.net |
| This compound + PLX4032 (Vemurafenib) | Not extensively reported | Limited specific research found within the scope of this search. | |
| This compound + Erlotinib | Not extensively reported | Limited specific research found within the scope of this search. | |
| This compound + PTC596 (Unesbulin) | Acute Myeloid Leukemia | Variable susceptibility in cell lines; Significant susceptibility in adverse risk AML patient samples, correlated with CD34 positivity. | nih.govbohrium.com |
| This compound + PU-H71 | Acute Myeloid Leukemia | Induced cell cycle arrest and apoptosis; Potential candidate for FLT3-mutated AML with moderate CD34 positivity. | researchgate.netresearchgate.netnih.govlarvol.com |
Translational and Clinical Development Considerations
Preclinical Development Status
S63845 has demonstrated significant anti-cancer activity in extensive in vitro and in vivo preclinical studies. It functions as a BH3 mimetic, binding specifically and with high affinity to the BH3-binding groove of MCL-1, thereby blocking its pro-survival activity and inducing BAX/BAK-dependent apoptosis in cancer cells researchgate.netnih.govfrontiersin.org.
Preclinical evaluations have shown this compound to be effective as a single agent in diverse hematological malignancies, including multiple myeloma, leukemia, and lymphoma researchgate.netnih.govfrontiersin.org. Studies in Eµ-Myc lymphoma mouse models demonstrated potent anti-cancer activity, with a significant percentage of mice achieving effective disease eradication amegroups.orgamegroups.cn. This compound also reduced tumor volume in xenograft models of multiple myeloma and AML amegroups.orgresearchgate.net.
Furthermore, preclinical studies have explored the efficacy of this compound in combination with other anti-cancer agents in both hematological and solid tumor cell lines researchgate.netnih.gov. For instance, combining this compound with venetoclax (B612062) has shown synergistic effects in multiple myeloma cell lines and in vivo models, overcoming venetoclax resistance in some cases frontiersin.orgashpublications.org. Combinations with cyclophosphamide (B585) in lymphoma models have also led to enhanced anti-tumor activity and long-term remission ashpublications.orgashpublications.org. In solid tumors, this compound has shown synergistic effects with cisplatin (B142131) in triple-negative breast cancer cell lines patsnap.commdpi.com.
Despite the promising efficacy observed in preclinical models, the development status of this compound is currently listed as preclinical, with no recent reports of development identified in multiple myeloma or acute myeloid leukemia in the USA or United Kingdom as of early 2024 springer.com.
Development and Application of Humanized MCL1 Mouse Models
The evaluation of MCL-1 inhibitors like this compound in preclinical mouse models presents a unique challenge due to the differential affinity of these inhibitors for human versus murine MCL-1. To address this, humanized MCL-1 mouse models have been developed and applied to more accurately assess the potential efficacy and tolerability of this compound in a setting that better reflects human physiology researchgate.netashpublications.orgashpublications.org.
Rationale for Humanized Models (Differential Affinity of this compound for Human vs. Murine MCL1)
A key rationale for developing humanized MCL-1 mouse models stems from the observed differential binding affinity of this compound for human MCL-1 compared to murine MCL-1. This compound has been reported to have an approximately sixfold higher affinity for human MCL-1 than for mouse MCL-1 researchgate.netashpublications.orgbiorxiv.orgnih.gov. This difference in affinity means that standard mouse models, which express murine MCL-1, may not accurately predict the full spectrum of potential toxicities or the precise therapeutic window that would be observed in humans researchgate.netbiorxiv.orgnih.gov. Using humanized models where the murine MCL-1 has been replaced with its human homolog allows for a more accurate assessment of the drug's effects on both human MCL-1-dependent tumors and normal tissues expressing human MCL-1 ashpublications.orgashpublications.orgbiorxiv.org.
Evaluation of Therapeutic Window in Humanized Models
Humanized MCL-1 mouse models are instrumental in evaluating the therapeutic window of this compound. These models allow researchers to assess the drug's efficacy against tumors expressing human MCL-1 while simultaneously monitoring for potential on-target toxicities in normal mouse tissues that now also express human MCL-1 researchgate.netashpublications.orgashpublications.org. Studies using humanized MCL-1 mice transplanted with humanized MCL-1; Eµ-Myc lymphomas have demonstrated that a therapeutic window for this compound can be established in this more clinically relevant model researchgate.netashpublications.orgashpublications.org. While humanized mice were found to be more sensitive to this compound compared to wild-type mice, a therapeutic window was still discernible ashpublications.orgashpublications.org. These studies suggest that while this compound is well tolerated in mice, the tighter binding to human MCL-1 may result in a smaller therapeutic window in patients than initially suggested by studies in standard mouse models amegroups.orgresearchgate.net.
Patient Stratification Biomarkers for this compound Responsiveness
Identifying biomarkers to predict patient response to this compound is crucial for effective patient stratification and optimizing treatment outcomes. Research has focused on the role of BCL-2 family protein expression profiles, particularly the levels of MCL-1 and BCL-XL, as potential indicators of sensitivity or resistance to this compound.
MCL1 and BCL-XL Expression Levels
The expression levels of MCL-1 and BCL-XL have been investigated as potential biomarkers for this compound responsiveness. Studies have shown a correlation between MCL-1 expression levels and sensitivity to this compound in certain cancer types, such as multiple myeloma and some lymphomas amegroups.orgashpublications.orgaacrjournals.org. Multiple myeloma cells with high MCL1 gene expression or amplification of 1q21 (where the MCL1 locus is located) have demonstrated increased sensitivity to this compound ashpublications.org.
Conversely, high levels of BCL-XL expression have been associated with resistance to this compound in various cancer cell lines, including multiple myeloma and solid tumors amegroups.orgamegroups.cnnih.govhaematologica.org. This suggests that tumors with high BCL-XL may rely on this protein for survival even when MCL-1 is inhibited by this compound amegroups.orghaematologica.org. Therefore, assessing both MCL-1 and BCL-XL expression levels can help predict responsiveness to this compound and identify patients who might benefit from combination strategies targeting both MCL-1 and BCL-XL or BCL-2 amegroups.orgamegroups.cnnih.govaacrjournals.orghaematologica.org. For example, cell lines sensitive to this compound have shown low expression of BCL-XL nih.gov.
The relationship between MCL-1 and BCL-XL expression and this compound sensitivity can be complex and may vary depending on the cancer type. However, these proteins represent promising biomarkers for guiding the clinical use of this compound and related MCL-1 inhibitors.
Here is a summary of the correlation between MCL-1 and BCL-XL expression and this compound sensitivity based on preclinical data:
| Protein Expression Level | This compound Sensitivity | Cancer Types/Contexts | Source |
| High MCL-1 | Sensitive | MCL-1-dependent multiple myeloma, lymphoma, AML cells. Multiple myeloma with 1q21 amplification. | amegroups.orgashpublications.orgaacrjournals.org |
| Low MCL-1 | Resistant | Not explicitly stated as a direct cause of resistance, but lower dependence implies less sensitivity. | amegroups.orgaacrjournals.org |
| High BCL-XL | Resistant | Multiple myeloma, solid tumor cell lines. | amegroups.orgamegroups.cnnih.govhaematologica.org |
| Low BCL-XL | Sensitive | Multiple myeloma, solid tumor cell lines. | amegroups.orgamegroups.cnnih.gov |
This table illustrates the general trends observed in preclinical studies regarding the relationship between MCL-1 and BCL-XL expression and sensitivity to this compound.
Interactive Data Table: Correlation between BCL-2 Family Protein Expression and this compound Sensitivity
Safety and Tolerability Considerations in Preclinical Studies
Targeting MCL1 presents challenges because this anti-apoptotic protein is essential for the homeostasis and survival of numerous normal cell types. Understanding the physiological functions of MCL1 in vital organs and tissues is crucial for predicting and mitigating potential on-target toxicities of MCL1 inhibitors. Preclinical models, including genetically modified mice, have been instrumental in evaluating these safety considerations for this compound.
MCL1 plays an indispensable role in embryonic development, with homozygous loss of Mcl-1 in mice leading to failure at the blastocyst stage. biorxiv.orgashpublications.orgfrontiersin.org Beyond embryonic development, conditional gene knockout studies in mice have demonstrated that MCL1 is vital for the survival of various cell types in postnatal life. biorxiv.orgashpublications.orgfrontiersin.org
Key normal tissues and cell populations critically dependent on MCL1 include:
Hematopoietic Stem Cells (HSCs) and Progenitor Cells: MCL1 is essential for the survival of HSCs and various hematopoietic progenitor cell lineages. biorxiv.orgashpublications.orgfrontiersin.orgaml-hub.comresearchgate.netacs.org Genetic deletion of MCL1 has been shown to trigger the loss of hematopoietic stem cells and neutrophils. researchgate.net
Lymphocytes: MCL1 is crucial for the survival of developing and mature lymphocytes, including subsets of both B and T cells. biorxiv.orgashpublications.orgfrontiersin.orgresearchgate.netacs.org Studies have shown that MCL1 is essential for all subsets of B cells, such as immature, mature, recirculating, plasma, and memory B cells. frontiersin.org
Cardiomyocytes: MCL1 plays a vital role in the survival and function of cardiomyocytes. biorxiv.orgashpublications.orgresearchgate.netacs.org Inhibition or depletion of MCL1 has been associated with potential cardiotoxicity. researchgate.netacs.org
Other Tissues: MCL1 is also important for the maintenance of oocytes in the ovarian reserve and contributes to hepatic integrity. biorxiv.orgashpublications.orgresearchgate.net Its absence in murine hepatocytes can lead to chronic liver damage. researchgate.net
This widespread importance of MCL1 in maintaining the survival of these critical normal cell populations underscores the potential for on-target toxicities when developing MCL1 inhibitors. biorxiv.orgashpublications.org
Preclinical studies with this compound have investigated its safety and tolerability, particularly in the context of its potent anti-tumor activity. This compound has demonstrated potent anti-tumor efficacy with an acceptable safety margin as a single agent in several cancer models in vivo. aml-hub.comresearchgate.netnih.govbioworld.comselleckchem.comresearchgate.net
Initial in vivo studies in healthy mice treated with this compound at doses effective against mouse lymphoma cells showed minimal toxicity. biorxiv.org However, it was recognized that this compound exhibits an approximately sixfold higher affinity for human MCL1 compared to mouse MCL1. biorxiv.orgashpublications.orgbioworld.com This difference in affinity suggested that standard mouse models might not be sufficiently sensitive to fully reveal potential on-target toxicities relevant to human physiology. biorxiv.orgashpublications.org
To provide a more accurate assessment of efficacy and tolerability for clinical translation, humanized Mcl-1 (huMcl-1) mouse models were developed. biorxiv.orgashpublications.orgnih.gov In these models, the murine Mcl-1 gene was replaced with its human homologue. biorxiv.orgashpublications.org As anticipated, cells from huMcl-1 mice were more sensitive to this compound compared to wild-type cells, and the maximum tolerated dose of this compound was lower in huMcl-1 mice than in their wild-type counterparts. biorxiv.orgashpublications.org
Despite the increased sensitivity in huMcl-1 mice, preclinical studies demonstrated that a therapeutic window could still be established for this compound treatment. biorxiv.orgashpublications.org When huMcl-1 mice with MYC-driven lymphomas expressing human MCL1 were treated with this compound at doses capable of halting lymphoma growth, the most significant side effect observed was a transient loss of B cells. biorxiv.orgashpublications.org Importantly, these studies reported no overt damage to other healthy tissues at these efficacious doses. biorxiv.orgashpublications.org
The observed lack of significant side effects in huMcl-1 mice, despite the known essential role of MCL1 in various tissues, is hypothesized to be potentially due to the transient nature of pharmacological inhibition by this compound, in contrast to the irreversible loss of MCL1 function caused by genetic deletion. biorxiv.org
Further preclinical evaluations, such as studies combining this compound with other agents like venetoclax in a multiple myeloma mouse model, also reported excellent tolerability without significant body weight loss or other signs of toxicity. nih.gov These findings from various preclinical models contribute to the understanding of the safety profile and potential therapeutic index of this compound.
Here is a summary of key preclinical sensitivity data:
| Model Type | MCL1 Affinity (this compound) | Sensitivity to this compound | Maximum Tolerated Dose (MTD) | Key Observations | Citations |
| Standard Mouse | Lower (approx. 6-fold) | Lower | Higher | Very little toxicity at efficacious doses. | biorxiv.org |
| Humanized (huMcl-1) Mouse | Higher | Higher | Lower | Transient loss of B cells; no overt tissue damage. | biorxiv.orgashpublications.orgnih.gov |
| AML Samples (vs healthy HSCs) | - | Selective killing of AML | - | Spared normal hematopoietic CD34+ cells. | aml-hub.com |
This table highlights the difference in sensitivity between standard mouse models and humanized models, emphasizing the value of the latter in assessing the safety of MCL1 inhibitors with higher affinity for human MCL1.
Future Research Directions and Unaddressed Questions
Evaluation in Primary Patient Samples Co-cultured with Autologous Stromal Elements
Preclinical studies have indicated that the bone marrow microenvironment, particularly interactions with stromal cells, can influence the efficacy and mechanism of action of BH3-mimetics like S63845 and venetoclax (B612062). Research has shown that patient-derived mesenchymal stromal cells (pMSCs) can modify the efficacy of this compound and venetoclax, impacting MCL-1 and BCL-2 levels. nih.gov Specifically, co-culture with stromal cells has been observed to reduce the efficacy of MCL-1 inhibition in some contexts, suggesting a stroma-mediated resistance mechanism. uliege.benih.gov However, concurrent blockade of BCL-XL has been shown to completely overcome this protective effect in CD138-purified primary multiple myeloma (MM) cells co-cultured with stroma. uliege.be
Future studies should extend these findings by analyzing the effect of this compound on primary patient cells co-cultured on autologous stromal layers. amegroups.cnamegroups.org This is crucial to accurately model the in vivo tumor microenvironment and understand how stromal interactions might impact this compound sensitivity in a patient-specific context. Evaluating this compound in primary patient samples co-cultured with autologous stromal elements is considered essential to ascertain the impact of MCL-1 inhibition within a more physiologically relevant setting. amegroups.cnamegroups.org
Targeting Cancer Stem Cell Populations
Cancer stem cells (CSCs) are recognized as a critical population involved in disease maintenance and drug resistance. amegroups.cnamegroups.org Effectively targeting CSCs is considered crucial for achieving deep and sustained molecular remissions. amegroups.cnamegroups.org Pre-clinical studies have suggested that leukemic stem cells may be reliant on BCL-2 for survival. amegroups.cnamegroups.org Given the role of MCL-1 in cell survival, it is of significant interest to investigate whether this compound can effectively target the CSC population, both in vitro and in vivo. amegroups.cnamegroups.org Research using a co-culture system with HS-5 stromal cells to mimic the bone-marrow niche environment in AML cells discovered that while several targeted compounds had reduced efficacy in the presence of stroma, this compound induced cell death with equal efficacy regardless of the presence of bone marrow stroma, making it a potential candidate to target leukemic stem cells in the bone marrow. mdpi.com Further investigation is needed to definitively determine the impact of this compound on various CSC populations across different cancer types.
Exploration of Triple Combination Therapies
Preclinical evaluations have explored the potential of this compound in combination therapies. Studies in multiple myeloma have investigated the triple combination of this compound, venetoclax (a BCL-2 inhibitor), and dexamethasone (B1670325). frontiersin.org These studies showed that dexamethasone increased the effectiveness of both this compound and venetoclax, and the triple combination demonstrated a stronger synergism compared to the this compound plus venetoclax doublet in resistant MM cell lines. frontiersin.org The triple combination induced a notable delay in tumor growth in vivo and exhibited excellent tolerability without significant body weight loss or other signs of toxicity in a mouse model.
Beyond hematological malignancies, the synergistic activity of this compound has been explored in combination with other agents in solid tumors. In triple-negative breast cancer (TNBC), this compound has shown synergistic activity with cisplatin (B142131) by inducing apoptosis and decreasing proliferation in a subset of cell lines. mdpi.comnih.gov The combination effectively initiates TAp73 anti-tumor effects on cell cycle arrest and apoptosis. mdpi.com In HER2-amplified breast cancer, this compound displayed synergistic activity with trastuzumab or lapatinib (B449). nih.gov These findings highlight the potential for this compound in various triple combination strategies, warranting further exploration to identify optimal drug partners and treatment regimens across different cancer types.
Identifying Novel Synergistic Targets through Computational Approaches (e.g., secDrug algorithm)
Computational approaches play a valuable role in identifying potential synergistic drug combinations. The secDrug algorithm, for instance, has been employed to identify target genes that, when inhibited alongside existing therapies, could enhance anti-cancer activity. medrxiv.org In the context of Mantle Cell Lymphoma (MCL), the secDrug algorithm predicted BIRC5 and MCL-1 as potential targets. medrxiv.org Validation studies using small molecule inhibitors of Survivin (YM155) and MCL-1 (this compound) demonstrated significant synergistic cell-killing activities when combined with Bortezomib or Ibrutinib, particularly in resistant MCL cells. medrxiv.org
These results suggest that computational approaches like the secDrug algorithm can be valuable tools for identifying novel synergistic targets for this compound, potentially leading to the development of more effective combination therapies and strategies to overcome drug resistance. Further research utilizing such computational methods is warranted to explore a wider range of potential drug partners and identify novel therapeutic strategies involving this compound.
Investigation of Mechanisms Underlying Acquired Resistance in Longitudinal Models
Acquired resistance is a significant challenge in cancer therapy. Understanding the mechanisms by which cancer cells develop resistance to this compound is crucial for designing strategies to overcome it. Studies investigating mechanisms of acquired resistance to this compound in preclinical models of DLBCL and Burkitt lymphoma have shown that it can be accompanied by the upregulation of MCL1 and BCL-XL proteins. aacrjournals.org In multiple myeloma cell models, acquired resistance to venetoclax was associated with increased levels of MCL1 and BCL-XL, leading to improved sensitivity to MCL1 and BCL-XL inhibitors, including this compound. ashpublications.org
Research in melanoma cells resistant to MEK inhibitors has shown that combining parthenolide (B1678480) with this compound can overcome this acquired resistance, inducing massive apoptosis. patsnap.comnih.gov Mechanistically, this combination reduced MCL-1 protein levels, upregulated NOXA, and prevented this compound-induced reduction of NOXA protein. patsnap.comnih.gov
Future research should focus on comprehensive investigations of resistance mechanisms in longitudinal models of various cancers treated with this compound. This includes exploring genetic and non-genetic alterations, changes in protein expression (such as other BCL-2 family members), and the influence of the tumor microenvironment. Identifying these mechanisms will inform the development of rational combination therapies or sequential treatment strategies to circumvent or overcome acquired resistance to this compound.
Pharmacokinetic and Pharmacodynamic Studies to Inform Clinical Translation
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted in the body, as well as its biochemical and physiological effects. These studies are critical for determining appropriate dosing regimens and predicting clinical efficacy and potential toxicities.
While preclinical studies have provided initial insights into the activity of this compound, detailed PK/PD studies are necessary to inform its clinical translation. amegroups.cnamegroups.org Studies using humanized Mcl-1 mice, which more accurately reflect the binding affinity of this compound to human MCL-1, have shown that the maximum tolerated dose of this compound was lower in these mice compared to wild-type mice, suggesting that the higher affinity to human MCL-1 is relevant in vivo. biorxiv.org This highlights the importance of PK/PD studies in relevant models to accurately predict clinical outcomes. Further pharmacokinetic studies are needed to address questions regarding the distribution of this compound in all organs. biorxiv.org
Q & A
Q. What is the molecular mechanism of S63845 in inducing cancer cell apoptosis, and how can researchers validate its specificity for MCL1?
this compound is a BH3 mimetic that selectively binds MCL1 (Kd = 0.19 nM), disrupting its interaction with pro-apoptotic proteins like BAK/BAX to activate caspase-dependent apoptosis . To validate specificity, researchers should:
Q. Which preclinical models have demonstrated this compound efficacy, and what are key considerations for experimental replication?
this compound shows efficacy in:
- Blood cancers : Multiple myeloma (MM), acute myeloid leukemia (AML), and T-cell acute lymphoblastic leukemia (T-ALL) cell lines .
- Solid tumors : Triple-negative breast cancer (TNBC), HER2-amplified breast cancer, and non-small cell lung cancer (NSCLC) xenografts . Methodological considerations:
- Use viability assays (e.g., XTT, Annexin V/PI) with dose ranges of 10–1000 nM .
- Normalize results to baseline MCL1 expression via qPCR/Western blot to avoid false negatives .
Q. How does this compound tolerance in normal cells influence experimental design for toxicity assessments?
this compound exhibits minimal toxicity in normal CD34+ hematopoietic progenitors and glandular cells at therapeutic doses (IC50 > 1 μM) . To assess safety:
- Conduct co-culture experiments with patient-derived normal and cancer cells .
- Monitor mitochondrial health via JC-1 staining (Δψm loss indicates apoptosis) .
- Use colony-forming unit assays to evaluate long-term hematopoietic toxicity .
Advanced Research Questions
Q. What combinatorial strategies enhance this compound efficacy, and how can synergies be quantified in resistant cancers?
Synergy is observed with:
- BCL-2 inhibitors (venetoclax): Induce cytochrome C release in AML via dual BCL-2/MCL1 blockade .
- Chemotherapy (docetaxel): Overcome resistance in TNBC by targeting complementary survival pathways . Methodology:
- Use Chou-Talalay combination indices to quantify synergy (CI < 1 indicates synergy) .
- Apply BH3 profiling to identify compensatory dependencies post-treatment .
Q. What molecular biomarkers predict sensitivity or resistance to this compound in heterogeneous tumor populations?
Predictive biomarkers include:
- 1q21 amplification : Correlates with MCL1 overexpression and hypersensitivity in MM .
- BCL-2 family protein ratios : High MCL1:NOXA or MCL1:BIM ratios predict resistance . Experimental validation:
- Perform CRISPR-Cas9 screens to identify resistance genes (e.g., BAK deletion) .
- Use multiplex IHC to map spatial heterogeneity of MCL1 expression in tumor microenvironments .
Q. How can researchers address contradictions in this compound’s impact on cellular metabolism across cancer subtypes?
this compound modulates redox balance variably:
- In AML : Synergizes with metformin to suppress OXPHOS and elevate ROS .
- In breast cancer : Reduces glycolysis without altering OXPHOS . Resolution strategies:
- Use Seahorse metabolic flux analysis to subtype-specific metabolic dependencies.
- Combine with ROS scavengers (e.g., NAC) to isolate metabolic vs. apoptotic effects .
Q. What experimental designs mitigate confounding factors in assessing this compound’s clinical translatability?
Key considerations:
- Patient-derived xenografts (PDXs) : Recapitulate tumor heterogeneity better than cell lines .
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Adjust dosing to mimic human plasma exposure .
- Longitudinal sampling : Track clonal evolution via single-cell RNA-seq during treatment .
Key Methodological Recommendations
- For in vitro studies : Include BH3 mimetic controls (e.g., ABT-199) to contextualize MCL1 specificity .
- For translational work : Validate findings in PDX models with matched normal tissue controls .
- Data interpretation : Use Bliss independence models to distinguish additive vs. synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
